molecular formula C8H3BrF4N2 B3031967 Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- CAS No. 89426-98-2

Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)-

Cat. No.: B3031967
CAS No.: 89426-98-2
M. Wt: 283.02 g/mol
InChI Key: CSWMRZAOJVOJBN-UHFFFAOYSA-N
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Description

Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-2-(trifluoromethyl) benzimidazole typically involves the condensation of appropriate diamines with trifluoroacetonitrile. One efficient method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . This method provides good to excellent yields and is widely used in laboratory settings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2-(trifluoromethyl) benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The presence of bromine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzimidazole derivatives, while oxidation reactions can produce oxidized benzimidazole compounds.

Scientific Research Applications

4-Bromo-6-fluoro-2-(trifluoromethyl) benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-6-fluoro-2-(trifluoromethyl) benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-bromo-6-fluoro-2-(trifluoromethyl) benzimidazole lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of bromine, fluorine, and trifluoromethyl groups can enhance its stability, reactivity, and biological activity compared to other benzimidazole derivatives.

Properties

IUPAC Name

4-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4N2/c9-4-1-3(10)2-5-6(4)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWMRZAOJVOJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237660
Record name Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89426-98-2
Record name Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-bromo-6-fluoro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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